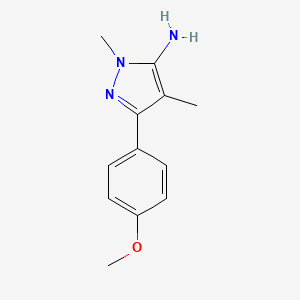

5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine

Description

5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 4-methoxyphenyl group at position 5, methyl groups at positions 2 and 4, and an amine at position 3 (Figure 1). This compound is of interest due to its structural similarity to pharmacologically active pyrazole derivatives. Synonyms include 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine and 2-(4-Methoxy-phenyl)-5-methyl-2H-pyrazol-3-ylamine .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2,4-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-11(14-15(2)12(8)13)9-4-6-10(16-3)7-5-9/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROFOWWYCVUEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine and β-Diketone Intermediates

The most common and reliable approach to synthesize substituted pyrazoles, including 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine, involves the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters.

- Starting Materials: Ethyl acetoacetate or similar β-diketones and 4-methoxybenzaldehyde are used to form intermediates that undergo cyclization with hydrazine hydrate.

- Reaction Conditions: The reaction typically occurs in ethanol or toluene under reflux or microwave irradiation to accelerate cyclization.

- Outcome: This step yields ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate or related esters, which serve as precursors for further functionalization.

Conversion of Esters to Amines

The amino group at the 3-position is introduced by transforming the ester or acid derivatives into amines through multi-step reactions:

- Hydrazinolysis: The ester group can be converted to hydrazides or amides by reaction with hydrazine or primary amines.

- Reduction: Amides or hydrazides are reduced to amines using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) under reflux conditions.

- Direct Amination: Alternatively, nucleophilic substitution on activated carboxylic acid derivatives (acid chlorides or mixed anhydrides) with ammonia or primary amines can yield the corresponding amides, which are then reduced to amines.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields:

Stepwise Functionalization and Cyclization

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation & Cyclization | 4-Methoxybenzaldehyde + β-diketone + hydrazine hydrate, reflux or microwave | Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate | Pyrazole ring formation |

| 2 | Ester Hydrolysis/Conversion | Alkaline hydrolysis or hydrazinolysis | Pyrazole carboxylic acid or hydrazide | Precursor for amination |

| 3 | Activation of Acid | Thionyl chloride or ethyl chloroformate + base (e.g., triethylamine) | Acid chloride or mixed anhydride | For nucleophilic substitution |

| 4 | Amination | Primary amine or ammonia | Pyrazole amide | Intermediate for reduction |

| 5 | Reduction | LiAlH4 or BH3-THF, reflux | This compound | Final amine product |

Detailed Research Findings and Analysis

- Microwave-Assisted Synthesis: The use of microwave heating significantly reduces reaction time and improves yield for pyrazole ring formation and subsequent functionalization.

- Reduction Methods: Lithium aluminum hydride and borane complexes are effective for reducing amides to amines without affecting other sensitive groups on the pyrazole ring.

- Functional Group Compatibility: The methoxy substituent on the phenyl ring is stable under the reaction conditions used for pyrazole formation and amination, allowing selective transformations at the pyrazole core.

- Purification and Characterization: Products are typically isolated by filtration and drying, with purity confirmed by NMR, IR spectroscopy, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzaldehyde, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. In a study evaluating various pyrazole compounds, 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis Induction |

| HeLa (Cervical) | 12.5 | Cell Cycle Arrest |

| A549 (Lung) | 18.0 | Inhibition of Proliferation |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) | Standard Comparison |

|---|---|---|

| DPPH | 20.0 | Ascorbic Acid (15.0) |

| ABTS | 18.5 | Trolox (12.0) |

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against various strains of bacteria, including multi-drug resistant strains. This makes it a candidate for further development as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Material Science Applications

Recent studies have explored the use of pyrazole derivatives in material science, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic properties of this compound make it a suitable candidate for incorporation into organic semiconductors.

Case Study 1: Anticancer Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The study demonstrated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction pathways.

Case Study 2: Antioxidant and Anti-inflammatory Effects

Another research project focused on the antioxidant and anti-inflammatory properties of pyrazole derivatives revealed that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential use in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-amine

Structural Differences :

- Substituents : A 3,4-dimethoxyphenyl group replaces the 4-methoxyphenyl group, and a single methyl group is present at position 5.

Implications :

- The 3,4-dimethoxy substitution may improve binding to polar targets but limit blood-brain barrier penetration compared to the target compound.

4-[(E)-(4-Bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine

Structural Differences :

- Substituents : A bromophenyl azo group replaces the 4-methoxyphenyl group.

- Steric and Electronic Effects : The bulky azo group introduces steric hindrance, while the bromine atom facilitates halogen bonding.

Functional Implications :

- The azo group may confer applications in materials science (e.g., dyes) or photodynamic therapy. The bromine atom could enhance interactions with hydrophobic pockets in proteins.

3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Structural Differences :

- Substituents : A thiazole ring with a 4-methylphenyl group replaces the 4-methoxyphenyl group.

- Electronic Effects : The sulfur atom in the thiazole ring enables hydrogen bonding and π-π interactions.

Functional Implications :

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Structural Differences :

- Substituents : A benzothiazole group replaces one methyl group, and the pyrazole is partially saturated (4,5-dihydro).

- Electronic Effects : The benzothiazole group introduces a large aromatic system, favoring intercalation into DNA or binding to aromatic-rich receptors.

Functional Implications :

Data Table: Structural and Functional Comparison

Biological Activity

5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with substituted phenyl amines. The methods often utilize various solvents and catalysts to enhance yield and purity. For instance, one study synthesized related pyrazole compounds using a solvent-free method that yielded high purity and efficiency .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations against various pathogens have shown promising results:

- Gram-positive bacteria : The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

- Gram-negative bacteria : Effective against Pseudomonas aeruginosa and Klebsiella pneumoniae.

The Minimum Inhibitory Concentration (MIC) values indicated that this compound exhibits potent antimicrobial activity comparable to standard antibiotics .

Anti-inflammatory Properties

Another critical aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Specifically, experiments utilizing heat-induced protein denaturation techniques revealed that certain analogs exhibited significant anti-inflammatory effects .

The biological mechanisms underlying the activity of this compound involve:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

- Modulation of Cytokine Production : It affects the production of inflammatory mediators, thereby reducing inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of pyrazole derivatives for their antimicrobial efficacy. Among them, this compound showed superior inhibition against MRSA with an MIC value significantly lower than that of conventional antibiotics. The study utilized both agar diffusion methods and molecular docking simulations to elucidate the binding interactions with bacterial targets .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, a derivative similar to this compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked reduction in inflammatory markers compared to untreated controls, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary

| Activity Type | Target Organisms/Pathways | Efficacy (MIC) |

|---|---|---|

| Antimicrobial | MRSA, Pseudomonas aeruginosa | 0.007 μg/mL (MRSA) |

| Klebsiella pneumoniae | 0.034 μg/mL | |

| Anti-inflammatory | Pro-inflammatory cytokines | Significant reduction observed |

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine and its analogs?

Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For example:

- Hydrazine Hydrate Reactions : Reacting substituted hydrazines with β-keto esters in absolute ethanol under reflux yields pyrazole cores. Post-synthetic modifications (e.g., alkylation or aryl substitution) introduce functional groups .

- Mannich Reactions : Used to append crown ethers or other substituents via aminoalkylation, as demonstrated in the synthesis of NCH2N-linked pyrazole-crown ether hybrids (98% yield) .

Table 1 : Representative Reaction Conditions from Analogous Syntheses

| Compound Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Quinoxaline-pyrazole hybrids | Hydrazine hydrate, ethanol, reflux, 4–6 hrs | 70–85% | |

| Pyrazole-thiazolidinones | Ethanol, glacial acetic acid, reflux | 80–95% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify substituent positions and confirm regioselectivity. For pyrazoles, deshielded protons near electron-withdrawing groups (e.g., methoxy) show distinct splitting patterns .

- IR : Stretching frequencies for NH (3400–3200 cm) and C=O/C=N (1700–1600 cm) confirm functional groups .

- Crystallography :

Advanced Research Questions

Q. How can structural analogs be designed to investigate structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer :

- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., Cl, CF) or donating groups (e.g., OH, NH) to modulate electronic effects. highlights pyrazoline derivatives with antitumor activity via aryl substitutions .

- Heterocycle Fusion : Attach quinoxaline or thiazole moieties to enhance π-stacking interactions, as seen in antioxidant and anti-inflammatory agents .

Table 2 : Bioactivity Trends in Pyrazole Analogs

| Substituent | Biological Activity | Reference |

|---|---|---|

| 3-Trifluoromethyl pyrazole | Anticancer (in vitro) | |

| 5-Chloro-pyrazole-crown ether | Metal ion complexation | |

| Quinoxaline-pyrazole hybrids | Antioxidant (IC < 10 µM) |

Q. How to resolve contradictions in spectral data or crystallographic refinement?

Methodological Answer :

Q. What computational strategies predict binding modes or electronic properties of this compound?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory studies) to prioritize analogs. Pyrazole-thiazole hybrids in showed strong docking scores correlating with experimental activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Methoxy groups lower LUMO energy, enhancing electrophilic interactions .

Q. How to optimize reaction conditions to minimize byproducts in pyrazole synthesis?

Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization yields vs. ethanol, as seen in triazole-pyrazole hybrids .

- Catalysis : Lewis acids (e.g., ZnCl) accelerate β-keto ester cyclization, reducing reaction time from 6 hrs to 2 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.